

Pevonedistat Technical Support Center: Troubleshooting Solubility and Preparation in DMSO

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Compound of Interest		
Compound Name:	Pevonedistat	
Cat. No.:	B1684682	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **Pevonedistat** in DMSO, including troubleshooting common issues and detailed protocols for solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **Pevonedistat** in DMSO?

A1: The solubility of **Pevonedistat** in DMSO can vary between suppliers and batches. It is crucial to consult the manufacturer's product data sheet for specific information. Reported solubility values range from 10 mg/mL to 89 mg/mL.[1][2] To ensure successful dissolution, it is highly recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]

Q2: My **Pevonedistat** is not dissolving completely in DMSO. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

- Use fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of **Pevonedistat**.[1] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
- Sonication: Gentle sonication can help to break up powder aggregates and facilitate dissolution.[3][4]

Troubleshooting & Optimization





- Gentle Warming: Briefly warming the solution at 37°C may improve solubility. However, prolonged heating should be avoided to prevent potential degradation of the compound.
- Start with a small amount of solvent: Add a small volume of DMSO to the **Pevonedistat**powder to create a slurry before adding the remaining solvent. This can help to wet the
 powder more effectively.

Q3: After preparing a high-concentration stock solution in DMSO, I observed precipitation. Why did this happen and how can I resolve it?

A3: Precipitation can occur even after initial dissolution, especially with highly concentrated stock solutions. This may be due to temperature fluctuations or the presence of nucleation sites. To resolve this, you can try gently warming the solution while vortexing. If precipitation persists, it may be necessary to prepare a fresh, less concentrated stock solution.

Q4: How should I prepare working solutions of **Pevonedistat** for in vitro cell-based assays?

A4: To prepare working solutions for in vitro experiments, **Pevonedistat** stock solutions in DMSO should be further diluted with an appropriate cell culture medium.[3] It is critical to add the DMSO stock solution to the aqueous medium slowly while vortexing to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Q5: Can I store **Pevonedistat** working solutions for future use?

A5: It is not recommended to store working solutions that have been diluted with aqueous-based buffers or media.[5] These solutions are more prone to precipitation and degradation. Always prepare fresh working solutions from your DMSO stock immediately before each experiment.[5]

Q6: What is the recommended storage condition for **Pevonedistat** powder and its DMSO stock solution?

A6: **Pevonedistat** powder should be stored at -20°C for long-term stability.[4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for shorter periods (up to 3 months).[2][3][5][6]



Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Pevonedistat powder is difficult to dissolve in DMSO.	Old or hydrated DMSO.	Use fresh, anhydrous DMSO. [1]
Insufficient mixing.	Gently sonicate the solution.[3] [4]	
Attempting to dissolve a large amount at once.	Add a small amount of DMSO to create a paste before adding the rest of the solvent.	
Precipitation occurs upon dilution of the DMSO stock with aqueous media.	Rapid addition of the stock solution.	Add the DMSO stock drop- wise to the aqueous solution while vortexing.
High final concentration of Pevonedistat.	Consider using a lower final concentration or a formulation with co-solvents for in vivo studies.	
Inconsistent results between experiments.	Degradation of Pevonedistat in working solution.	Prepare fresh working solutions for each experiment. [5]
Freeze-thaw cycles of the stock solution.	Aliquot the DMSO stock solution into single-use vials. [2]	

Quantitative Data Summary



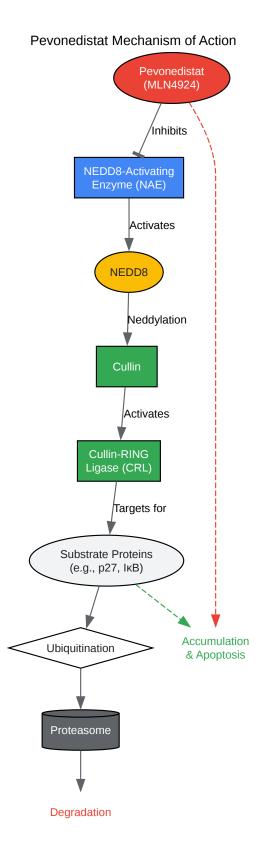
Parameter	Value	Source
Solubility in DMSO	89 mg/mL (200.66 mM)	Selleck Chemicals[1]
62.5 mg/mL (140.92 mM)	MedChemExpress[4], TargetMol[3]	
10 mg/mL	Cell Signaling Technology[2]	_
Storage (Powder)	-20°C for 3 years	TargetMol[3]
Storage (in DMSO)	-80°C for 1 year	TargetMol[3]
-20°C for 3 months	Cell Signaling Technology[2]	

Experimental Protocols Preparation of a 10 mM Pevonedistat Stock Solution in DMSO

- Equilibrate the **Pevonedistat** vial to room temperature before opening.
- Weigh out the desired amount of **Pevonedistat** powder using a calibrated analytical balance.
 For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.435 mg of
 Pevonedistat (Molecular Weight: 443.52 g/mol).
- Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Vortex the solution thoroughly until the **Pevonedistat** is completely dissolved. Gentle sonication can be applied if necessary to aid dissolution.[3][4]
- Aliquot the stock solution into single-use, light-protected vials.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

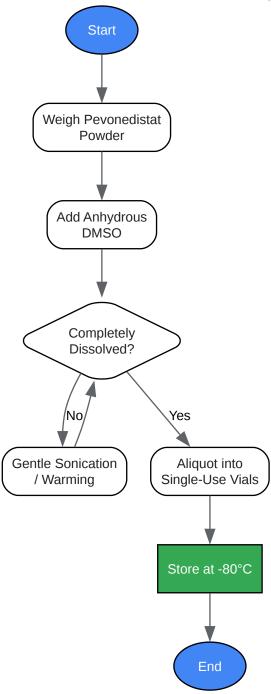
Visualizations







Workflow for Pevonedistat Stock Solution Preparation



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